3-Fluoro-4-methyl-DL-phenylglycine

Descripción general

Descripción

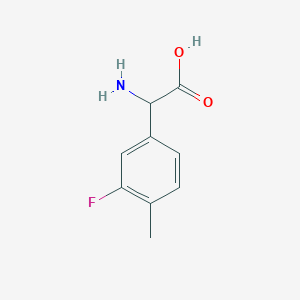

3-Fluoro-4-methyl-DL-phenylglycine is a synthetic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 . It is an analog of phenylalanine and alanine, two amino acids used by the human body to build proteins. This compound is also known by its IUPAC name, amino (3-fluoro-4-methylphenyl)acetic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-DL-phenylglycine typically involves the fluorination of 4-methylphenylglycine. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-methyl-DL-phenylglycine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Drug Design and Development

The incorporation of fluorine into bioactive molecules often leads to significant alterations in their biological activities. Fluorinated compounds can mimic enzyme substrates, thereby influencing metabolic pathways. Approximately 20% of pharmaceuticals contain fluorine, indicating its importance in drug design .

Case Study: Enzyme Inhibitors

Research indicates that 3-Fluoro-4-methyl-DL-phenylglycine can serve as a scaffold for developing enzyme inhibitors. For instance, studies have shown that fluorinated phenylglycines can be incorporated into glycopeptide antibiotics, affecting their biosynthesis and activity . The introduction of fluorinated residues has been shown to modulate the activity of enzymes involved in antibiotic production, potentially leading to novel therapeutic agents.

Peptide Synthesis

This compound is utilized in peptide synthesis due to its ability to serve as a non-natural amino acid. Its incorporation into peptides allows for the exploration of structure-activity relationships and the development of peptides with enhanced properties.

Application in Proteomics

In proteomics research, this compound is employed as a labeling agent for studying protein interactions and conformational changes using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The unique properties of fluorinated amino acids facilitate sensitive detection methods .

Enzyme Cascade Systems

Recent advancements have included the use of this compound in enzymatic cascade systems designed for the synthesis of D-amino acids from L-amino acids. This approach highlights the compound's versatility as a substrate in biocatalytic processes .

Agrochemical Applications

Fluorinated compounds are also prevalent in agrochemicals, where they enhance the efficacy and stability of pesticides and herbicides. The introduction of this compound into agrochemical formulations could improve their performance by increasing lipophilicity and reducing volatility.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Drug Design | Used as a scaffold for enzyme inhibitors; enhances biological activity through fluorination. |

| Peptide Synthesis | Serves as a non-natural amino acid; aids in studying structure-activity relationships. |

| Proteomics | Acts as a labeling agent for NMR studies; facilitates sensitive detection methods. |

| Enzyme Cascade Systems | Utilized in biocatalytic processes for synthesizing D-amino acids from L-amino acids. |

| Agrochemical Applications | Potentially enhances efficacy and stability in pesticide formulations through improved lipophilicity. |

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-methyl-DL-phenylglycine is not fully understood. as an analog of phenylalanine and alanine, it may interact with enzymes and receptors involved in amino acid metabolism and protein synthesis. The fluorine atom may also influence its reactivity and binding properties .

Comparación Con Compuestos Similares

Similar Compounds

Phenylalanine: An essential amino acid used in protein synthesis.

Alanine: A non-essential amino acid involved in glucose metabolism.

4-Methylphenylglycine: A precursor in the synthesis of 3-Fluoro-4-methyl-DL-phenylglycine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. This fluorine substitution can enhance its stability, reactivity, and potential interactions with biological targets.

Actividad Biológica

3-Fluoro-4-methyl-DL-phenylglycine (FM-Phe) is a synthetic amino acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its structural characteristics, interactions with biological systems, and implications for drug design.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol. The compound is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological properties compared to natural amino acids like phenylalanine and alanine.

The biological activity of FM-Phe is linked to its ability to mimic natural amino acids, which allows it to interact with various enzymes and receptors involved in amino acid metabolism. Specifically, FM-Phe may influence protein synthesis and metabolic processes by modulating the activity of transporters such as LAT1 (L-type amino acid transporter 1). Studies have shown that fluorinated phenylalanine analogs can exhibit selective affinity for LAT1, enhancing their potential for targeted drug delivery, particularly in cancer therapy .

Table 1: Structural Characteristics of FM-Phe Analogues

| Compound Name | Molecular Formula | Fluorine Position | Methyl Group Position | Potential Applications |

|---|---|---|---|---|

| This compound | C₉H₁₀FNO₂ | 3 | 4 | Protein synthesis, drug design |

| 4-Fluoro-3-methyl-DL-phenylglycine | C₉H₁₀FNO₂ | 4 | 3 | Antitumor activity |

| α-Methyl-phenylalanine | C₉H₁₁NO₂ | N/A | N/A | Enzyme inhibition |

Protein Synthesis

Research indicates that FM-Phe can be incorporated into peptides and proteins, which may alter their stability and activity. The incorporation of fluorinated amino acids like FM-Phe into peptides has been shown to enhance their binding properties and resistance to proteolytic degradation .

A study explored the use of FM-Phe in the synthesis of peptides targeting specific receptors involved in cancer cell proliferation. The results demonstrated that peptides containing FM-Phe exhibited improved binding affinities compared to their non-fluorinated counterparts, suggesting a role for fluorination in enhancing therapeutic efficacy .

Antimicrobial Properties

In addition to its applications in protein synthesis, FM-Phe has been investigated for its potential antimicrobial properties. A comparative analysis with other phenylglycine derivatives indicated that certain fluorinated analogs exhibited significant antibacterial activity against resistant strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to traditional antibiotics .

Implications for Drug Design

The unique properties of FM-Phe make it a valuable building block in drug design. Its ability to modulate interactions with biological targets allows for the rational design of compounds with enhanced pharmacological profiles. The incorporation of FM-Phe into drug candidates could lead to improved selectivity and reduced side effects.

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-2-(3-fluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVSYYUISCXCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379137 | |

| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-76-2 | |

| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.